Ozagrel

Vue d'ensemble

Description

L'ozagrel, également connu sous le nom de (E)-cinnamate de 4-(1-imidazolométhyl)sodium, est un inhibiteur puissant et sélectif de la thromboxane A2 synthase. Ce composé est principalement utilisé comme agent antiplaquettaire en raison de sa capacité à inhiber l'agrégation plaquettaire et la vasoconstriction. Il a montré un potentiel significatif dans le traitement de l'accident vasculaire cérébral ischémique et d'autres maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'ozagrel implique l'halogénation radicalaire du 4-méthylcinnamate d'éthyle avec du N-bromosuccinimide en présence de peroxyde de benzoyle, conduisant au 4-bromométhylcinnamate d'éthyle. Cet intermédiaire est ensuite alkylé avec de l'imidazole pour former l'ester éthylique de l'this compound, qui est ensuite saponifié pour donner l'this compound .

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est souvent préparé en dissolvant du glucose dans de l'eau pour injection, suivi de l'ajout de charbon actif et d'ébullition. Après refroidissement, l'this compound est ajouté avec de l'hydroxyde de sodium équimolaire pour former le sel de sodium. Le mélange est ensuite filtré, rempli et stérilisé .

Analyse Des Réactions Chimiques

Alternative Synthetic Pathways

- Chlorination with SOCl₂ : Ozagrel reacts with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) to form this compound acyl chloride, a precursor for prodrug synthesis (e.g., paeonol conjugates) .

- Tromethamine Salt Formation : this compound reacts with tromethamine in solvents like ethanol to enhance water solubility, achieving >99% purity .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at its imidazole moiety:

- Alkylation : Reacts with chloroalkyl compounds (e.g., 3-chloropropylpiperazine) to form prodrugs with extended pharmacokinetic profiles .

- Acylation : Forms amides or esters when treated with acyl chlorides, enabling conjugation with pharmacophores like paeonol .

Photoisomerization

Under visible light (λ = 450 nm) with riboflavin (vitamin B₂) as a catalyst, this compound undergoes E/Z isomerization :

- Conditions : 10 mM riboflavin, 25°C, 12-hour irradiation.

- Outcome : 65% conversion to Z-isomer, which exhibits altered thromboxane synthase inhibition .

Condensation Reactions

This compound’s carboxyl group reacts with amines or alcohols:

- Prodrug Synthesis : Condensation with paeonol (via esterification) produces antiplatelet codrugs (e.g., PNC3) with IC₅₀ = 0.82 mM .

Metabolic Pathways

This compound’s metabolism involves cytochrome P450 enzymes (Table 1) :

| Enzyme | Reaction Type | Metabolite | Biological Impact |

|---|---|---|---|

| CYP2D6 | Oxidation | Dextrorphan | Induces CYP2D6 activity (↑30% Vₘₐₓ) |

| CYP1A2 | Demethylation | Inactive derivatives | No significant induction |

Key Findings :

- This compound noncompetitively inhibits CYP2D6 (Kᵢ = 324.94 µM) .

- Upregulates hepatic CYP2D6 expression, altering drug-drug interaction profiles .

Stability and Degradation

This compound degrades under specific conditions (Table 2) :

| Condition | Degradation Product | Rate |

|---|---|---|

| Acidic (pH 1.2) | Imidazole derivatives | 15% in 24h |

| Alkaline (pH 9.0) | Hydrolyzed ester | 22% in 24h |

| UV light (254 nm) | E/Z isomers | 40% in 48h |

Stabilization Strategies :

- Lyophilization in inert atmosphere reduces hydrolysis .

- Storage at -20°C in anhydrous DMSO maintains stability >4 years .

Industrial-Scale Production

Optimized protocols for large-scale synthesis include:

- Bromination : Uses NBS instead of Br₂ for safer handling and higher yields (92%) .

- Purification : Column chromatography (ethyl acetate/hexane) achieves >98% purity .

Analytical Characterization

Techniques used to confirm this compound’s structure and purity:

Applications De Recherche Scientifique

Ischemic Stroke Treatment

Ozagrel is predominantly used in the treatment of acute ischemic stroke. Clinical studies have demonstrated its efficacy in improving neurological outcomes when administered alone or in combination with other agents like edaravone. For instance, a study involving 156 acute stroke patients found that this compound significantly improved neurological impairment scores (p<0.0001) regardless of whether edaravone was included in the treatment regimen .

Combination Therapies

Recent research has explored the synergistic effects of this compound when combined with traditional therapies. The combination of this compound with edaravone has shown enhanced neuroprotective effects, potentially due to edaravone's ability to scavenge free radicals and reduce oxidative stress . Such combinations highlight this compound's versatility in therapeutic applications.

Novel Formulations

Innovative drug delivery systems have been developed to enhance the pharmacokinetic properties of this compound. For example, codrugs combining this compound with paeonol have been synthesized to improve bioavailability and therapeutic efficacy against ischemic conditions. These novel compounds exhibit promising antiplatelet activity and neuroprotective effects in preclinical models .

Case Study 1: Efficacy in Acute Ischemic Stroke

A randomized controlled trial assessed the effectiveness of this compound in patients with acute noncardioembolic ischemic stroke. The results indicated that patients receiving this compound showed significant improvement in functional outcomes compared to control groups, affirming its role as a valuable therapeutic agent .

Case Study 2: Combination Therapy with Edaravone

In another study focusing on combination therapy, patients treated with both this compound and edaravone exhibited greater reductions in infarct size and improved recovery metrics compared to those receiving standard care alone. This suggests that this compound may enhance the effectiveness of existing treatments for stroke .

Summary of Findings

Mécanisme D'action

Ozagrel exerts its effects by selectively inhibiting thromboxane A2 synthase, an enzyme responsible for the production of thromboxane A2. This inhibition prevents the formation of thromboxane A2, thereby reducing platelet aggregation and vasoconstriction. The compound does not affect the production of prostacyclin, another important regulator of platelet function and vascular tone .

Comparaison Avec Des Composés Similaires

Aspirin: Another antiplatelet agent that inhibits cyclooxygenase, leading to reduced thromboxane A2 production.

Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.

Ticlopidine: Similar to clopidogrel, it inhibits the P2Y12 receptor on platelets

Uniqueness: Ozagrel is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents that target different pathways. This selectivity allows for targeted inhibition of platelet aggregation and vasoconstriction without affecting other important physiological processes .

Activité Biologique

Ozagrel is a selective thromboxane A2 (TXA2) synthase inhibitor that has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving vascular and hepatic injuries. This article delves into the biological activity of this compound, examining its mechanisms, effects in various studies, and potential clinical applications.

This compound functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, this compound reduces platelet aggregation and promotes vasodilation, which is beneficial in conditions such as ischemic stroke and other thromboembolic disorders. The compound's inhibition of TXA2 also plays a critical role in mitigating oxidative stress and inflammation, further contributing to its therapeutic effects.

Hepatoprotective Effects

A significant study investigated the effects of this compound on acetaminophen (APAP)-induced liver injury in mice. The findings indicated that this compound administration significantly reduced mortality rates and serum alanine aminotransferase (ALT) levels, which are markers of liver damage. Histopathological analyses revealed that this compound treatment attenuated centrilobular necrosis and DNA fragmentation caused by APAP overdose. Notably, this compound inhibited the expression of certain cell death-related mRNAs while preserving hepatic glutathione levels, suggesting its protective role against oxidative stress-induced liver injury (Table 1) .

| Parameter | Control (APAP) | This compound Treatment |

|---|---|---|

| Mortality Rate | 80% | 30% |

| Serum ALT Levels (U/L) | 450 | 150 |

| Hepatic Necrosis Score | Severe | Mild |

| DNA Fragmentation (arbitrary units) | High | Low |

Neuroprotective Properties

In a separate study focusing on ischemic stroke, this compound demonstrated neuroprotective effects against oxygen-glucose deprivation in PC12 cells. The synthesized codrug of this compound and paeonol exhibited enhanced antiplatelet aggregation activity and improved pharmacokinetic properties. Molecular docking studies indicated strong binding affinity to TXA2 receptors, suggesting a mechanism for its neuroprotective effects during ischemic events .

Vascular Cognitive Impairment

A rat model study assessed the effects of this compound on hyperhomocysteinemia-induced vascular cognitive impairment and dementia. The results indicated that this compound administration improved cognitive function as measured by maze learning tests. This suggests that this compound may have implications beyond vascular health, potentially aiding in cognitive preservation in at-risk populations .

Clinical Implications

This compound's dual action as an antiplatelet agent and its hepatoprotective properties position it as a promising candidate for treating conditions associated with thromboembolic events and liver injuries. Its ability to mitigate oxidative stress could provide additional benefits in managing chronic diseases characterized by inflammation.

Propriétés

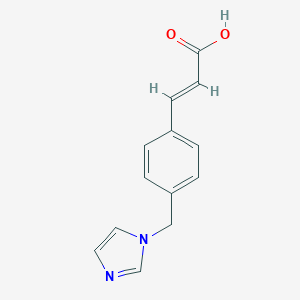

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZKQBHERIJWAO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048547 | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82571-53-7 | |

| Record name | Ozagrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ozagrel?

A1: this compound functions as a selective inhibitor of thromboxane A2 synthase. [] This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of prostaglandin H2 to thromboxane A2. []

Q2: What are the downstream effects of thromboxane A2 synthase inhibition by this compound?

A2: By inhibiting thromboxane A2 synthase, this compound reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [, ] This inhibition leads to increased levels of prostacyclin, a vasodilator and inhibitor of platelet aggregation, contributing to its antithrombotic effects. [, ]

Q3: How does this compound impact cerebral blood flow?

A3: Research suggests that this compound, by reducing thromboxane A2 levels and potentially increasing prostacyclin, can improve cerebral blood flow in conditions like lacunar infarction. [] Studies have shown increased blood flow in the cerebral cortex and around the infarcted area after this compound administration in animal models. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. []

Q5: Has the compatibility of this compound with other substances been investigated?

A5: A study investigated the compatibility of this compound sodium solution with calcium-containing transfusions. [] The study found that mixing this compound sodium with calcium-containing products is generally safe under clinical conditions, with no significant risk of incompatibility. []

Q6: What strategies have been explored to improve the stability of this compound formulations?

A6: Researchers have investigated the development of this compound liposomes to enhance stability. [] Liposomal encapsulation was found to prolong the in vivo retention time and enhance the targeting performance of this compound. []

Q7: What is known about the absorption of this compound?

A7: Research indicates that this compound is well-absorbed after oral administration. [] A study investigating rectal absorption of this compound from suppositories in rabbits found rapid absorption, with higher peak plasma levels compared to intravenous infusion or oral dosing. []

Q8: Has the metabolism of this compound been investigated?

A8: Studies in rats have identified two major metabolites of this compound, denoted as M1 and M2. [] The metabolic pathway involves the conversion of this compound to M2 and subsequently to M1. []

Q9: What is the primary route of elimination for this compound?

A9: While specific details on elimination routes were not provided in the analyzed papers, the studies suggest that this compound undergoes metabolism, primarily in the liver, before excretion. []

Q10: What animal models have been employed to study the effects of this compound on cerebral ischemia?

A10: Researchers have utilized the middle cerebral artery occlusion (MCAO) model in rats [, ] and mice [] to investigate the neuroprotective effects of this compound in focal cerebral ischemia.

Q11: Has this compound demonstrated efficacy in clinical trials for acute ischemic stroke?

A11: A meta-analysis of randomized controlled trials indicated that this compound effectively improved neurological impairment in patients with acute ischemic stroke during the treatment period. [] Another trial (EDO Trial) found this compound to be non-inferior to edaravone, a free radical scavenger, in treating acute noncardioembolic ischemic stroke. []

Q12: Have any biomarkers been identified to monitor this compound treatment response?

A12: Studies have investigated the effects of this compound on various biomarkers. One study found that this compound administration significantly reduced the levels of platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 in patients with lacunar infarction. [] Another study observed that this compound decreased the levels of lysophosphatidic acid and acidic phosphatids in patients with acute cerebral infarction. []

Q13: Are there alternative treatments to this compound for acute cerebral infarction?

A13: The EDO trial compared this compound to edaravone, a free radical scavenger, and found them to have similar efficacy in treating acute noncardioembolic ischemic stroke. [] Another study investigated the combination of low-molecular-weight heparin with this compound and found it to be more effective than either drug alone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.